Fmoc-Nalpha-甲基-L-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

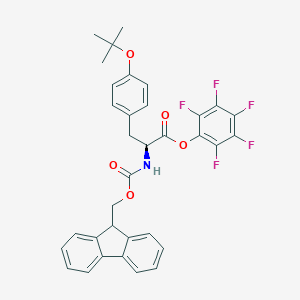

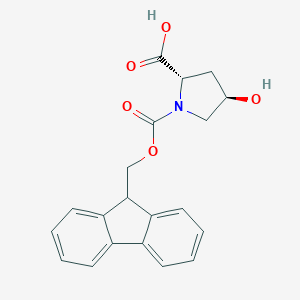

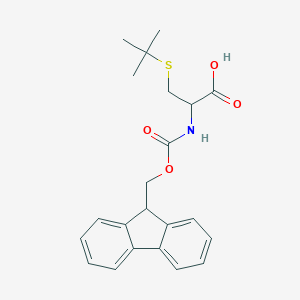

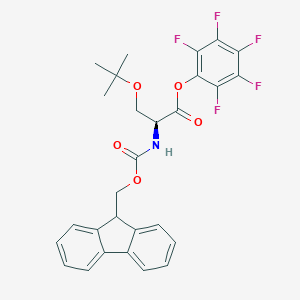

Fmoc-Nalpha-methyl-L-tryptophan, also known as Fmoc-Nalpha-methyl-L-tryptophan, is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Fmoc-Nalpha-methyl-L-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Nalpha-methyl-L-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

基于Fmoc的生物启发肽类隐式硫酯的自动合成

Fmoc-Nalpha-甲基-L-色氨酸用于基于Fmoc的生物启发肽类隐式硫酯的自动合成 . 该方法使能够获得肽类硫酯替代物,这些替代物对于通过天然化学连接 (NCL) 进行蛋白质的收敛合成至关重要 .

固相肽合成 (SPPS)

Fmoc-Nalpha-甲基-L-色氨酸在固相肽合成 (SPPS) 中起着重要作用 . SPPS 是一种用于生产大量肽的方法,这在需要非天然修饰或引入位点特异性标签时特别有用 .

表位特异性抗体的开发

该化合物用于开发表位特异性抗体 . 这些抗体被设计为与蛋白质上的特定位点 (表位) 结合,这在各种研究和治疗应用中可能很有用 .

细胞信号传导研究

Fmoc-Nalpha-甲基-L-色氨酸用于与细胞信号传导相关的研究 . 了解细胞如何相互交流可以提供对许多生物过程和疾病的见解 .

疾病的生物标志物发现

作用机制

Target of Action

Fmoc-Nalpha-methyl-L-tryptophan, also known as Fmoc-MeTrp-OH, is a biochemical used in proteomics research . .

Mode of Action

It’s primarily used in the field of organic synthesis as a modifier of natural amino acids or for the synthesis of peptides with specific biological activity .

Biochemical Pathways

Fmoc-MeTrp-OH is likely involved in the complex metabolism of tryptophan, an essential amino acid. Tryptophan metabolism results in many bioactive molecules acting in various organs through different action mechanisms . The enzymes involved in its metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets .

Result of Action

It’s known that disruptions in l-tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal diseases .

Action Environment

The action, efficacy, and stability of Fmoc-MeTrp-OH can be influenced by various environmental factors. For instance, it’s known that the compound is stable at room temperature . It’s insoluble in water but can dissolve in some organic solvents like dimethyl sulfoxide or methanol .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEODAZATZJQGN-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。